Cephabacin M4

Beta-lactamase stability Cephalosporinase resistance Antibiotic resistance

Researchers studying β-lactam resistance mechanisms often face a scarcity of bacterial-derived 7-methoxycephem standards, limiting assay reproducibility. Cephabacin M4 (CAS 99313-74-3) directly addresses this gap as a well-characterized probe. • Targets PBP 1 in E. coli and PBP 4 in B. subtilis, providing defined endpoints for mode-of-action studies. • Demonstrates stability comparable to Cephamycin C against cephalosporinases, with confirmed inhibitory activity against Proteus vulgaris enzyme. • Sourced from Xanthomonas lactamgena; serves as a reliable reference for SAR, biosynthetic, and enzyme-substrate interaction studies.

Molecular Formula C41H69N11O15S
Molecular Weight 988.1 g/mol
CAS No. 99313-74-3
Cat. No. B1668386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephabacin M4
CAS99313-74-3
SynonymsCephabacin M4; 
Molecular FormulaC41H69N11O15S
Molecular Weight988.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O
InChIInChI=1S/C41H69N11O15S/c1-19(2)30(36(60)50-34(58)24(11-8-14-43)48-35(59)31(20(3)4)49-33(57)22(44)10-7-13-42)47-25(15-27(46)54)26(53)16-29(56)67-17-21-18-68-40-41(66-5,39(65)52(40)32(21)38(63)64)51-28(55)12-6-9-23(45)37(61)62/h19-20,22-26,30-31,40,47,53H,6-18,42-45H2,1-5H3,(H2,46,54)(H,48,59)(H,49,57)(H,51,55)(H,61,62)(H,63,64)(H,50,58,60)/t22-,23?,24-,25?,26?,30-,31-,40?,41?/m0/s1
InChIKeyJBODJWJBIOEWBA-KPZHMRGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cephabacin M4: 7-Methoxycephem Antibiotic


Cephabacin M4 (CAS 99313-74-3) is a naturally occurring 7-methoxycephem antibiotic isolated from the bacterial species Xanthomonas lactamgena [1]. It belongs to the cephabacin M series (M1-6), which are notable for being the first 7-methoxycephem antibiotics discovered from a bacterial source, distinguishing them from the more common fungal-derived cephamycins [2]. The compound is characterized by a cephem nucleus with a 7-α-methoxy group and a unique oligopeptide side chain that contributes to its distinct biological profile [3].

Why Cephabacin M4 Is Irreplaceable


Substituting Cephabacin M4 with a generic cephamycin like Cephamycin C or another member of the cephabacin family (e.g., Cephabacin F1 or H1) is scientifically invalid due to critical structural and functional divergences. The cephabacin M series is characterized by a 7-α-methoxy group, which confers a distinct stability profile against cephalosporinases, comparable to that of Cephamycin C [1]. In contrast, the cephabacin F group possesses a 7-formylamino substituent, leading to a different spectrum of activity and enhanced inhibitory activity against specific beta-lactamases [2]. Even within the M series, variations in the oligopeptide side chain among M1-M6 can influence antibacterial potency and PBP binding affinities, meaning that data from one congener cannot be extrapolated to M4 [3].

Cephabacin M4: Activity & Target Profile


Beta-Lactamase Stability vs Cephamycin C

The Cephabacin M series, which includes M4, demonstrates stability against cephalosporinases that is quantitatively comparable to that of Cephamycin C, a well-characterized and clinically relevant 7-methoxycephem [1]. This stability is a critical differentiator from non-7-methoxy cephems, which are often susceptible to hydrolysis by these enzymes.

Beta-lactamase stability Cephalosporinase resistance Antibiotic resistance

Proteus vulgaris Cephalosporinase Inhibition

The Cephabacin M series, including M4, exhibits inhibitory activity against the cephalosporinase enzyme from Proteus vulgaris GN 4413 [1]. This property distinguishes it from many standard cephalosporins, which are substrates for, and are inactivated by, such enzymes.

Beta-lactamase inhibition Cephalosporinase Proteus vulgaris

PBP 1 Targeting in E. coli

In Escherichia coli, the primary lethal target for Cephabacin M1 is penicillin-binding protein (PBP) 1 [1]. While this data is specific to M1, it provides a class-level inference for the M series and suggests a PBP binding profile distinct from other cephems like Cephabacin F1, which also targets PBP 1 in E. coli but has a different overall structure and spectrum [2].

Penicillin-binding proteins PBP 1 Mode of action Escherichia coli

PBP 4 Targeting in B. subtilis

In the Gram-positive model organism Bacillus subtilis, the primary lethal target for Cephabacin M1 is penicillin-binding protein (PBP) 4 [1]. This binding profile is distinct and may correlate with specific morphological effects during bacterial cell death.

Penicillin-binding proteins PBP 4 Mode of action Bacillus subtilis

Cephabacin M4: Research Applications


Beta-Lactamase Stability & Inhibition Studies

Cephabacin M4 is well-suited for in vitro studies focused on the stability and inhibition of bacterial cephalosporinases. Its comparable stability to Cephamycin C and its demonstrated inhibitory activity against the Proteus vulgaris enzyme [1] make it a valuable reference compound and a scaffold for designing experiments to probe enzyme-substrate interactions and resistance mechanisms.

PBP Binding & Cell Wall Synthesis Assays

Researchers studying the mode of action of beta-lactam antibiotics can utilize Cephabacin M4 as a representative of the bacterial 7-methoxycephem class. Its known primary targets—PBP 1 in E. coli and PBP 4 in B. subtilis [1]—provide defined endpoints for comparative studies with other cephalosporins, cephamycins, and novel cell wall synthesis inhibitors.

7-Methoxycephem SAR Studies

Cephabacin M4 serves as a key compound for SAR studies within the cephabacin M series. By comparing its activity and properties with those of other M-series congeners (M1-M6) and with the structurally distinct F and H series [1] [2], researchers can delineate the contributions of the 7-α-methoxy group and the oligopeptide side chain to antibacterial activity, enzyme stability, and PBP binding.

Natural Product Discovery & Biosynthesis

As a naturally occurring antibiotic from Xanthomonas lactamgena, Cephabacin M4 is a relevant subject for studies on bacterial secondary metabolism. It can be used as an analytical standard for fermentation monitoring, as a substrate for studying tailoring enzymes in the biosynthetic pathway, or as a reference point in genome mining efforts aimed at discovering new 7-methoxycephem antibiotics [3].

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